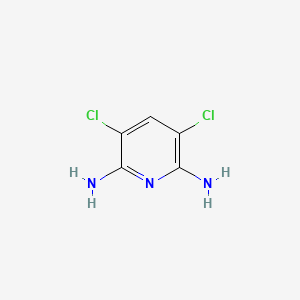

3,5-Dichloropyridine-2,6-diamine

Description

Significance of Pyridine (B92270) Heterocycles in Organic Synthesis and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. numberanalytics.comwikipedia.org Its structure is related to benzene, with a nitrogen atom replacing a methine group. wikipedia.org This substitution has profound implications for its chemical properties and has established the pyridine ring as a privileged scaffold in numerous applications. numberanalytics.comnumberanalytics.com

In organic synthesis, pyridine and its derivatives serve as versatile building blocks for constructing more complex molecules. numberanalytics.com They are integral to the synthesis of a vast array of pharmaceuticals, including antihistamines and anti-inflammatory agents, and agrochemicals such as herbicides and insecticides. wikipedia.orgnumberanalytics.com The nitrogen atom imparts a basic character to the ring (pKa of 5.23 for the conjugate acid), allowing it to act as a base or nucleophile, while the aromatic system can undergo various substitution reactions. numberanalytics.comwikipedia.org

The utility of pyridines extends into materials science. Pyridine-containing units are incorporated into the structure of conjugated polymers, which are materials with interesting electronic and optoelectronic properties. numberanalytics.com They are also used in the creation of dyes and pigments. numberanalytics.com The ability of the pyridine nitrogen to coordinate with metal ions makes pyridine-based ligands essential in coordination chemistry and catalysis. taylorandfrancis.com

The Unique Role of Halogen and Amine Functionalities in Pyridine Systems

The introduction of halogen and amine functionalities onto the pyridine ring dramatically expands its synthetic potential and modulates its electronic properties. Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution, making it resemble nitrobenzene (B124822) in terms of reactivity. wikipedia.org However, they also provide a reactive handle for a multitude of synthetic transformations. Carbon-halogen (C-Hal) bonds are pivotal in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nsf.govnih.gov This makes halopyridines key intermediates for creating diverse molecular libraries for structure-activity relationship studies in drug discovery. nsf.govnih.gov

Amine groups, conversely, are strong electron-donating groups. They activate the pyridine ring towards electrophilic substitution and increase its nucleophilicity. The presence of the lone pair on the amino nitrogen can direct incoming electrophiles to specific positions on the ring. The interplay between the electron-withdrawing halogens and electron-donating amines in a single pyridine system creates a unique electronic environment. This push-pull arrangement can influence the molecule's dipole moment, solubility, and its potential for forming intermolecular interactions like hydrogen bonds.

Structural and Electronic Characteristics of 3,5-Dichloropyridine-2,6-diamine within the Context of Dichloropyridine Derivatives

This compound is a highly substituted pyridine derivative with a specific arrangement of functional groups that dictates its properties. The molecule features a central pyridine ring with two amino groups at the 2- and 6-positions and two chlorine atoms at the 3- and 5-positions.

The structure is characterized by a symmetrical substitution pattern. The two electron-donating amino groups flank the ring nitrogen, while the two electron-withdrawing chloro groups are positioned meta to the nitrogen. This arrangement leads to a complex interplay of electronic effects. The strong activating effect of the amino groups is tempered by the deactivating inductive effect of the chlorine atoms. This electronic balance influences the basicity of the ring nitrogen and the amino groups, as well as the reactivity of the remaining C-H bond at the 4-position.

Compared to other dichloropyridine derivatives, the presence of two amino groups makes this compound particularly electron-rich. For instance, in contrast to 4-amino-2,6-dichloropyridine (B16260), the additional amino group at the 2-position further enhances the electron density of the ring system. dntb.gov.ua This increased electron density can affect its coordination properties and its utility as a building block in polymerization or materials synthesis.

Below is a table summarizing key properties of the compound.

| Property | Value | Source |

| CAS Number | 76942-19-3 | lookchem.comchemicalbook.comsynchem.de |

| Molecular Formula | C₅H₅Cl₂N₃ | lookchem.com |

| Molecular Weight | 178.021 g/mol | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| XLogP3 | 1.4 | lookchem.com |

| Complexity | 110 | lookchem.com |

This data is compiled from chemical databases and may be computationally derived.

Historical Context of Dichloropyridine Diamine Synthesis and Reactivity Studies

The study of dichloropyridine diamines is intrinsically linked to the broader history of pyridine chemistry, which dates back to its discovery in coal tar. wikipedia.org The development of methods to selectively functionalize the pyridine ring has been a long-standing challenge in organic synthesis. Direct halogenation of pyridine often requires harsh conditions, such as using elemental halogens with strong acids at high temperatures, and can lead to mixtures of products. nsf.govnih.gov

The synthesis of specifically substituted pyridines, like dichloropyridine diamines, became more feasible with the advent of more sophisticated synthetic strategies. Early methods often involved multi-step sequences starting from pre-functionalized pyridine rings. A significant advancement in modifying pyridine rings was the Zincke reaction, which involves the ring-opening of pyridinium (B92312) salts by amines. wikipedia.org More recently, this classical reaction has been adapted to develop modern synthetic methods. For example, the formation and subsequent reaction of Zincke imine intermediates have provided a mild and highly regioselective pathway for the 3-halogenation of pyridines. nsf.govnih.govresearchgate.net

The synthesis of compounds like 4-amino-2,6-dichloropyridine has been achieved through a sequence involving oxidation of 2,6-dichloropyridine (B45657) to the N-oxide, followed by nitration and subsequent reduction of the nitro group. dntb.gov.ua Similar multi-step strategies, starting from readily available dichloropyridines, represent the likely historical and contemporary approach to synthesizing this compound. These synthetic endeavors are driven by the potential use of such highly functionalized heterocycles as precursors for energetic materials, agrochemicals, and pharmaceuticals. dntb.gov.uaresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEGYRPBWSGDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506489 | |

| Record name | 3,5-Dichloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76942-19-3 | |

| Record name | 3,5-Dichloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3,5 Dichloropyridine 2,6 Diamine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further modulated by the substituents present on the ring. In 3,5-Dichloropyridine-2,6-diamine, the chlorine atoms at the C3 and C5 positions are the primary sites for nucleophilic aromatic substitution (SNAr).

Reactivity at C2 and C6 Chlorine Sites

The chlorine atoms at the C2 and C6 positions of a pyridine ring are generally susceptible to nucleophilic displacement. The nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions, making these sites electrophilic and thus prone to attack by nucleophiles. youtube.comvaia.comstackexchange.comyoutube.com The reaction proceeds through a Meisenheimer-like intermediate, a high-energy anionic species whose stability is a key factor in determining the reaction's feasibility. stackexchange.com The disruption of aromaticity during the formation of this intermediate means that these reactions often require heating to proceed at a reasonable rate. youtube.com

Influence of Amino Groups on SNAr Reactivity

The presence of amino groups at the C2 and C6 positions has a significant electronic influence on the reactivity of the chlorine atoms at the adjacent C3 and C5 positions. Amino groups are strong electron-donating groups through resonance, which generally deactivates the ring towards nucleophilic attack by increasing electron density. However, their influence is position-dependent. In the case of this compound, the amino groups are ortho to the chlorine atoms. While they donate electron density to the ring as a whole, their primary effect is directed towards the C3 and C5 positions. This increased electron density at the site of the chlorine atoms would be expected to decrease the electrophilicity of these carbons, thereby reducing their reactivity towards nucleophiles in an SNAr reaction.

Chemo- and Regioselectivity in Competitive SNAr Processes

In molecules with multiple reactive sites, the selective reaction at one site over another, known as chemoselectivity, and the specific location of that reaction, known as regioselectivity, are crucial considerations. For this compound, a key competitive process would be the nucleophilic substitution at the chlorine atoms versus reactions at the amino groups.

Given the electron-donating nature of the amino groups, it is plausible that under certain conditions, nucleophilic attack at the chlorine atoms might be less favorable than reactions involving the amine functionalities. The regioselectivity of SNAr reactions on substituted pyridines is well-established to favor the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. vaia.comstackexchange.com However, in this compound, the leaving groups are at the 3 and 5 positions. Nucleophilic attack at these positions does not allow for direct resonance stabilization of the negative charge by the ring nitrogen, making the reaction inherently less favorable than at the 2, 4, or 6 positions.

Reactions Involving Amine Functionalities

The two primary amino groups of this compound are nucleophilic and can readily participate in a variety of chemical transformations.

Acylation and Sulfonylation of Amino Groups

The amino groups of this compound can be readily acylated or sulfonylated using appropriate acylating or sulfonylating agents, such as acid chlorides or sulfonyl chlorides. This type of reaction is a common method for the derivatization of amines. For instance, the reaction of 2,6-diaminopyridine (B39239) with rhodamine acid chloride results in the formation of an amide linkage. nih.govacs.org Similarly, formylation can be achieved using reagents like ammonium (B1175870) formate. nih.govacs.org These reactions would proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center.

Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyridines

| Starting Material | Reagent | Product Type | Reference |

| 2,6-Diaminopyridine | Rhodamine acid chloride | Amide | nih.govacs.org |

| Rhodamine-coupled 2,6-diaminopyridine | Ammonium formate | Formamide | nih.govacs.org |

Formation of Heterocyclic Rings via Condensation Reactions

The 1,2-diamine arrangement of the amino groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through condensation reactions. Diaminopyridines are known to react with 1,2-dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) rings, or with other bifunctional electrophiles to generate a variety of heterocyclic structures. mdpi.comias.ac.inbohrium.com For example, the condensation of a diamine with a dicarbonyl compound is a standard method for constructing fused six-membered rings. The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives can be achieved by reacting 2-aminopyridine (B139424) with α-haloketones. mdpi.com

Table 2: Examples of Fused Heterocycle Synthesis from Aminopyridines

| Diaminopyridine Derivative | Reagent | Fused Heterocycle | Reference |

| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Imidazo[1,2-a]pyridine | mdpi.com |

| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | Ketones | Thiazolidines/Spirothiazolidines | mdpi.com |

This table illustrates general strategies for fused heterocycle synthesis using aminopyridine precursors, as specific examples for this compound are not detailed in the provided search results.

Reactions with Electrophiles and Oxidizing Agents

The chemical behavior of this compound in the presence of electrophiles and oxidizing agents is a critical aspect of its synthetic utility. The amino groups of the pyridine ring are nucleophilic and can react with various electrophiles. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided search results, the general reactivity of aminopyridines suggests that reactions such as acylation, alkylation, and diazotization could potentially occur at the amino functionalities.

In the realm of oxidation, the pyridine nitrogen can be oxidized to form an N-oxide. This transformation can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent functionalization steps. For instance, the oxidation of related pyrazine derivatives has been achieved using hydrogen peroxide with a protonated peroxotungstate catalyst, suggesting a potential route for the N-oxidation of this compound. ciac.jl.cn Such N-oxides can be valuable intermediates in organic synthesis. thieme-connect.com

Metalation and C-H Activation Studies

The selective functionalization of the pyridine ring in this compound can be achieved through metalation and C-H activation strategies. These methods offer precise control over which position on the ring is modified.

Regioselective deprotonation involves the use of a strong base to remove a specific proton from the aromatic ring, creating a highly reactive organometallic intermediate. For 3,5-dichloropyridine (B137275), lithiation has been shown to occur at the C-4 position, which is flanked by the two chlorine atoms. researchgate.net This regioselectivity is driven by the inductive effects of the adjacent halogens, which increase the acidity of the C-4 proton. researchgate.net While this specific example does not involve the 2,6-diamino substituted pyridine, it provides a strong indication of the likely site of deprotonation for this compound. The use of hindered lithium dialkylamides is a common strategy for achieving such regioselective metalations. researchgate.net

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation to a specific ortho position. wikipedia.orgorganic-chemistry.org The amino groups in this compound can potentially serve as DMGs. In a typical DoM reaction, an organolithium reagent interacts with the heteroatom of the DMG, which then directs the deprotonation to the adjacent ortho position. wikipedia.org This forms an aryllithium intermediate that can then react with an electrophile. wikipedia.org The effectiveness of a DMG is related to its ability to coordinate with the lithium reagent. baranlab.org While the amino groups in this compound could theoretically direct metalation, the presence of two chlorine atoms and the electronic nature of the diamino-substituted pyridine ring would influence the outcome.

The organometallic intermediates generated from regioselective deprotonation and DoM are highly valuable in C-H functionalization. nih.gov These intermediates can react with a wide array of electrophiles, allowing for the introduction of various functional groups onto the pyridine ring. This includes the formation of new carbon-carbon and carbon-heteroatom bonds. The development of C-H functionalization methods is a significant area of research, offering more efficient and atom-economical synthetic routes compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The application of these methodologies to this compound would enable the synthesis of a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the construction of complex organic molecules. For this compound, these reactions provide a versatile platform for the introduction of aryl and heteroaryl substituents.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds. sumitomo-chem.co.jp In the context of this compound, the two chlorine atoms serve as reactive sites for Suzuki-Miyaura coupling.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various dichloro-heteroaromatics. researchgate.net For instance, the reaction of 2,6-dichloropyridine (B45657) with p-methoxyphenylboronic acid in the presence of a palladium catalyst has been reported to proceed in good to excellent yields. researchgate.net This suggests that this compound would also be a suitable substrate for such transformations, allowing for the synthesis of 2,6-diaryl or 2,6-diheteroaryl-3,5-diaminopyridines. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Dichloro-heteroaromatics

| Dichloro-heteroaromatic | Boronic Acid | Catalyst | Product | Yield | Reference |

| 2,6-dichloropyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | 2,6-bis(p-methoxyphenyl)pyridine | Good | researchgate.net |

| 4,6-dichloropyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | 4,6-bis(p-methoxyphenyl)pyrimidine | Good | researchgate.net |

This table is based on analogous reactions and illustrates the potential for Suzuki-Miyaura coupling of this compound. The actual yields for the specific coupling of this compound would require experimental verification.

Buchwald–Hartwig Amination for Advanced Functionalization

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The development of this reaction has provided a more facile route to these compounds compared to traditional methods, which often require harsh conditions and have limited functional group tolerance. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination offers a pathway for the selective functionalization of the chloro groups. The reactivity of the chloro-substituents can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. While specific studies on the Buchwald-Hartwig amination of this compound are not extensively detailed in the provided results, the principles of the reaction can be applied. For instance, in related dichloroquinoline systems, the selectivity of amination is highly dependent on the position of the chlorine atoms and the steric bulk of the amine. nih.govdoaj.org In some cases, the choice of ligand, such as switching from BINAP to the more sterically hindered DavePhos, was necessary to achieve diamination. nih.gov

The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the aminated product and regenerate the catalyst. organic-chemistry.org The choice of base is also critical, with common bases including sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃), each offering different advantages in terms of reactivity and functional group compatibility. libretexts.org

Table 1: Potential Buchwald-Hartwig Amination of this compound

| Reactant | Reagents and Conditions | Potential Product | Notes |

|---|

Other Cross-Coupling Strategies (e.g., Negishi, Sonogashira, Stille)

Beyond the Buchwald-Hartwig amination, other palladium-catalyzed cross-coupling reactions provide powerful tools for the functionalization of this compound by forming new carbon-carbon bonds.

Negishi Coupling The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorgsyn.org For this compound, this would involve the preparation of an organozinc reagent and its subsequent coupling at one or both chloro-positions. The reactivity of the chloro-substituents can show selectivity based on their electronic environment. orgsyn.org

Sonogashira Coupling The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out under mild conditions, which has led to its widespread use in the synthesis of complex molecules. wikipedia.org The chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been demonstrated, suggesting that similar strategies could be applied to this compound to introduce alkynyl functionalities. rsc.orgresearchgate.net The reaction conditions can be optimized to achieve mono-, di-, tri-, or even tetra-alkynylated products. rsc.org

Stille Coupling The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the air and moisture stability of the organostannane reagents. wikipedia.orglibretexts.org The reaction has a broad scope, with many organotin reagents being commercially available or readily synthesized. libretexts.org This method could be employed to introduce a wide variety of organic groups (alkenyl, aryl, etc.) onto the pyridine ring of this compound at the chloro-positions. wikipedia.org

Table 2: Overview of Cross-Coupling Strategies for this compound

| Coupling Reaction | Key Reagents | Bond Formed | Potential Application |

|---|---|---|---|

| Negishi | Organozinc compound, Pd or Ni catalyst | C-C | Introduction of alkyl, aryl, or other organic groups. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | C-C (alkynyl) | Synthesis of alkynyl-substituted pyridines. wikipedia.orglibretexts.org |

Oxidation and Reduction Pathways of the Pyridine Ring System and Substituents

The oxidation and reduction of this compound can lead to a variety of new derivatives by modifying the pyridine ring itself or the attached functional groups.

N-Oxidation of the Pyridine Nitrogen

The oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a common transformation for pyridine derivatives. This can be achieved using various oxidizing agents, with hydrogen peroxide in acetic acid or trifluoroacetic acid being common reagents. dtic.milosti.gov The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the N-oxidation of 2,6-diaminopyridine derivatives has been reported as a step in the synthesis of more complex heterocyclic systems. researchgate.net In a related example, pentachloropyridine (B147404) N-oxide reacts with sodium azide (B81097) to yield 2,6-diazidotichloropyridine N-oxide, demonstrating the reactivity of N-oxides. researchgate.net The synthesis of 2,6-diamino-3-phenylazopyridine-1-oxide has also been achieved through the oxidation of the corresponding pyridine. ijpsr.com

Table 3: N-Oxidation of Pyridine Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2,6-diamino-3,5-dinitropyridine | 30% H₂O₂ in acetic acid | 2,6-diamino-3,5-dinitropyridine-1-oxide | dtic.mil |

Ring Reduction and Hydrogenation Studies

The reduction of the pyridine ring in this compound would lead to the corresponding piperidine (B6355638) derivative. Catalytic hydrogenation is a common method for this transformation. However, the presence of chloro-substituents introduces the possibility of hydrodechlorination as a competing reaction. The selective reduction of the pyridine ring while preserving the chloro-substituents would require careful selection of the catalyst and reaction conditions.

While specific studies on the ring reduction of this compound are not available in the search results, studies on related compounds provide insights. For example, the electrochemical reduction of 3,5,6-trichloropicolinic acid has been shown to be selective for hydrodechlorination, depending on the cathode material and pH. researchgate.net This suggests that electrochemical methods could potentially be explored for the selective reduction of either the ring or the chloro-substituents of this compound.

Selective Oxidation/Reduction of Other Functional Groups

The selective oxidation or reduction of the amino and chloro groups on the this compound ring offers further avenues for derivatization.

Reduction of Chloro Groups (Hydrodechlorination): As mentioned, hydrodechlorination can occur during catalytic hydrogenation. This process can be a desirable pathway to synthesize dechlorinated aminopyridines. The selectivity of this reduction would depend on the catalyst and reaction conditions.

Oxidation of Amino Groups: The oxidation of the amino groups on the pyridine ring is another potential transformation. However, this can be challenging as the pyridine ring itself can be susceptible to oxidation, especially under harsh conditions. Selective oxidation of the amino groups might require the use of specific reagents or protecting group strategies to prevent side reactions.

Table 4: Potential Selective Oxidation/Reduction Reactions

| Transformation | Potential Reagents/Methods | Potential Product | Challenges |

|---|---|---|---|

| Ring Reduction | Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) | 3,5-Dichloropiperidine-2,6-diamine | Competing hydrodechlorination. |

| Hydrodechlorination | Catalytic Hydrogenation, Electrochemical Reduction | 3-Chloropyridine-2,6-diamine or Pyridine-2,6-diamine | Achieving selective mono- or di-dechlorination. |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis

The determination of the precise three-dimensional arrangement of atoms and molecules within a crystal lattice is achieved through X-ray crystallography. This powerful analytical method would provide invaluable information regarding the structural features of 3,5-Dichloropyridine-2,6-diamine.

Determination of Molecular Geometry and Conformation

A crystallographic study would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for understanding the steric and electronic effects of the chloro and amino substituents on the pyridine (B92270) ring. The planarity of the pyridine ring and the orientation of the amino groups relative to the ring would be precisely determined.

Interactive Data Table: Key Geometric Parameters (Hypothetical)

| Parameter | Value |

| C2-N1 Bond Length (Å) | Data Not Available |

| C6-N1 Bond Length (Å) | Data Not Available |

| C3-Cl1 Bond Length (Å) | Data Not Available |

| C5-Cl2 Bond Length (Å) | Data Not Available |

| C2-N2 Bond Length (Å) | Data Not Available |

| C6-N3 Bond Length (Å) | Data Not Available |

| N1-C2-N2 Bond Angle (°) | Data Not Available |

| C3-C4-C5 Bond Angle (°) | Data Not Available |

This table is a template and cannot be populated without experimental crystallographic data.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. A detailed analysis of these interactions is fundamental to understanding the physical properties of the solid material.

The presence of amino groups (N-H donors) and the pyridine nitrogen atom (N acceptor) in this compound strongly suggests the formation of intermolecular hydrogen bonds. These interactions would likely play a dominant role in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks. The specific N—H⋯N and possible C—H⋯N hydrogen bonding patterns, including their distances and angles, would be a key outcome of a crystallographic study.

The aromatic nature of the pyridine ring allows for potential π–π stacking interactions between adjacent molecules. The geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) would be determined from the crystal structure and would provide insight into the electronic interplay between the aromatic rings in the solid state.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of materials science and pharmaceuticals. To date, no studies on the potential polymorphs of this compound have been published. Such studies would require the crystallization of the compound under various conditions and subsequent analysis by techniques such as X-ray powder diffraction and differential scanning calorimetry.

Similarly, there is no available literature on co-crystallization studies involving this compound. Co-crystals are multi-component crystals held together by non-covalent interactions, and their design can be used to modify the physicochemical properties of a substance.

Advanced Spectroscopic Techniques for Structural Detail and Dynamics

The elucidation of the precise three-dimensional structure and electronic properties of this compound relies on a suite of advanced spectroscopic techniques. These methods provide a detailed picture of the molecule's conformational preferences, vibrational characteristics, and fragmentation patterns, which are crucial for understanding its reactivity and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, offering insights into the connectivity, conformation, and electronic structure of molecules. For this compound, ¹H and ¹³C NMR are fundamental in confirming the molecular skeleton.

In a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, ¹H NMR data revealed that the molecule exists in a chair conformation with all substituents in an equatorial orientation. researchgate.net Interestingly, the active methine protons at C-3 and C-5 showed a broad singlet instead of a multiplet, and significant deshielding of the protons at C-2 and C-6 was observed due to interaction with the ortho-chlorine atoms of the phenyl groups. researchgate.net This interaction also leads to restricted rotation of the phenyl groups. researchgate.net The ortho protons of the dichlorophenyl groups were also deshielded by the lone pair of electrons on the nitrogen atom. researchgate.net While this study is on a different molecule, the principles of through-space interactions and their effects on chemical shifts are applicable to the analysis of this compound.

The specific chemical shifts and coupling constants for this compound would be influenced by the electron-withdrawing chlorine atoms and the electron-donating amino groups attached to the pyridine ring. The symmetry of the molecule would also be reflected in the number of distinct signals in the NMR spectra. For instance, the two amino groups and the two chlorine atoms would likely lead to a simplified spectrum due to chemical equivalence, assuming free rotation of the amino groups.

A search of chemical databases provides typical ¹H NMR spectral data for a similar compound, 2-Amino-3,5-dichloropyridine (B145740). In a CDCl₃ solvent, the proton at position 4 of the pyridine ring appears at approximately 7.50-7.51 ppm, while the proton at position 6 appears around 7.93-7.94 ppm. chemicalbook.com The amino protons are observed as a broad signal around 4.9 ppm. chemicalbook.com The coupling constant between the two pyridine protons is approximately 2.2 Hz. chemicalbook.com

Table 1: Representative ¹H NMR Data for Related Dichloropyridine Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Coupling Constant (J) in Hz | Reference |

| 2-Amino-3,5-dichloropyridine | CDCl₃ | 7.94 (d, 1H), 7.50 (d, 1H), 4.90 (s, 2H) | J = 2.2 | chemicalbook.com |

| 3,5-Dichloropyridine (B137275) | Not specified | 8.4 (s, 2H), 7.7 (s, 1H) | Not applicable | chemicalbook.com |

| 2,6-Dichloropyridine (B45657) | Not specified | 7.7 (t, 1H), 7.3 (d, 2H) | Not specified | chemicalbook.com |

This table is for illustrative purposes and shows data for structurally related compounds to provide context for the expected spectral features of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

For aromatic amines, the N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations usually appear in the 1250-1350 cm⁻¹ range. The presence of chlorine atoms attached to the pyridine ring will give rise to C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region. The pyridine ring itself has a series of characteristic stretching and bending vibrations.

A study on 4-amino-2,6-dichloropyridine (B16260) provides insight into the expected vibrational modes. nih.govresearchgate.net The FTIR and FT-Raman spectra of this compound were analyzed with the aid of density functional theory (DFT) calculations. nih.govresearchgate.net This combined experimental and computational approach allows for a more accurate assignment of the observed vibrational bands. nih.govresearchgate.net For instance, in a similar compound, 3,5-diamino-6-(o-substituted phenyl)-1,2,4-triazine, a medium to strong band near 800 cm⁻¹ in the infrared spectra is attributed to an out-of-plane bending vibration of the substituted triazine ring. nih.gov The Raman spectra of these compounds showed strong bands near 770 cm⁻¹ and 1330 cm⁻¹, assigned to the ring breathing vibration and an asymmetric C-NH₂ stretching vibration, respectively. nih.gov

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C=C, C=N Stretch (ring) | 1400 - 1600 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-N Stretch | 1250 - 1350 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| Ring Breathing | ~700 - 800 | Raman |

| Out-of-plane Bending | ~700 - 900 | IR |

This table presents a generalized expectation of vibrational frequencies based on known functional group absorptions and data from related structures.

Mass Spectrometry for Molecular Fragmentation and Identification of Reaction Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound, often producing a protonated molecular ion [M+H]⁺.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, the molecular ion peak and any fragment ions containing chlorine will appear as a series of peaks separated by two mass units.

Common fragmentation pathways for aromatic amines include the loss of small neutral molecules such as NH₃ or HCN. For halogenated aromatic compounds, the loss of a halogen radical or a hydrogen halide molecule is a common fragmentation pathway. The fragmentation of nitrosamine (B1359907) compounds, for example, has been shown to proceed via three primary structure-dependent pathways, including the loss of a NO radical (30 Da), the loss of H₂O, and the loss of NH₂NO (46 Da). semanticscholar.org

Mass spectrometry is also increasingly used to detect and characterize reactive intermediates in chemical reactions. nih.govrsc.org By coupling mass spectrometry with techniques like ion mobility spectrometry (IMS-MS), it is possible to separate and identify transient species that are difficult to observe by other methods like NMR. nih.gov This can provide unique insights into reaction mechanisms. nih.govrsc.org

Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry

| Ion | Proposed Structure/Loss |

| [M]⁺˙ | Molecular ion |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-HCl]⁺˙ | Loss of hydrogen chloride |

| [M-NH₂]⁺ | Loss of an amino radical |

| [M-HCN]⁺˙ | Loss of hydrogen cyanide from the ring |

| [M-Cl-HCN]⁺ | Sequential loss of chlorine and hydrogen cyanide |

This table outlines plausible fragmentation pathways based on general principles of mass spectrometry and the structure of the compound.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 3,5-Dichloropyridine-2,6-diamine are fundamental to its properties. Theoretical analysis can precisely map the electron density distribution and characterize the bonding environment.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is highly successful for calculating the molecular properties of heterocyclic compounds like pyridine (B92270) and its derivatives. researchgate.netaps.org For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G or higher, would be employed to optimize the molecular geometry and predict various properties. researchgate.net

Table 1: Computed Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H5Cl2N3 |

| Molecular Weight | 178.021 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 176.9860526 |

| Complexity | 110 |

| LogP | 2.06410 |

| PSA | 65.66000 |

Quantum chemical descriptors derived from electronic structure calculations are essential for predicting the chemical reactivity of a molecule. hakon-art.comdocumentsdelivered.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. rasayanjournal.co.in

The HOMO-LUMO energy gap is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. hakon-art.com From these frontier orbital energies, several reactivity indices can be calculated:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Soft molecules (small η) are more reactive. rasayanjournal.co.in

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires additional electronic charge from the environment. rasayanjournal.co.innih.gov

For this compound, a detailed analysis of these descriptors would predict its stability and susceptibility to electrophilic or nucleophilic attack. Although specific calculated values for this compound are not present in the searched literature, this type of analysis is standard in computational studies of reactive heterocyclic systems. researchgate.nethakon-art.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the potential pathways of a chemical reaction, identifying intermediates, and determining the energy barriers that govern the reaction rate.

Understanding how this compound participates in chemical reactions, such as nucleophilic aromatic substitution, requires the identification of transition states (TS). nih.gov A transition state is a high-energy, transient configuration along the reaction coordinate that connects reactants to products. Computational methods, particularly DFT, are used to locate the geometry of these transition states and calculate their energies. rsc.orgrsc.org

By calculating the energies of the reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. The height of the energy barrier (activation energy) from the reactants to the transition state determines the reaction rate. For reactions involving pyridine derivatives, computational studies have successfully mapped out the energy profiles for various substitution mechanisms. scispace.comconsensus.app Such an analysis for this compound would clarify its reactivity with different reagents, though specific published energy profiles for its reactions were not found.

A reaction coordinate is a one-dimensional parameter that represents the progress along a reaction pathway. Analyzing the reaction coordinate involves tracking the changes in geometry and energy as the reactants evolve through the transition state to form products. nih.gov This can be visualized as a path on a potential energy surface.

This analysis provides a detailed picture of the bond-breaking and bond-forming processes. For instance, in a substitution reaction involving this compound, the reaction coordinate would trace the approach of a nucleophile, the distortion of the pyridine ring, the cleavage of the carbon-chlorine bond, and the formation of the new bond. This level of mechanistic detail is a key output of computational reaction modeling, but specific studies applying it to this compound are not documented in the available research.

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring itself is rigid, the orientation of its substituents can be subject to conformational changes. Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior and conformational landscape. nih.govmdpi.com

MD simulations can reveal the most stable conformations of this compound in different environments (e.g., in a vacuum or in a solvent). mdpi.com These simulations track the trajectories of atoms by solving Newton's equations of motion, allowing for the exploration of different rotational states of the amino groups and their interactions with the rest of the molecule and the solvent. nih.gov This information is crucial for understanding how the molecule might interact with biological targets or other reagents. mdpi.com While MD simulations are a standard technique for studying flexible molecules and their interactions, specific simulation studies focused on this compound have not been identified in the surveyed literature.

Energy Minimization and Conformational Sampling

The geometric structure of this compound has been optimized using DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set. These calculations aim to find the lowest energy conformation of the molecule, which represents its most stable state. The process involves adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For this compound, the optimized structure provides precise data on the spatial arrangement of its atoms, including the planarity of the pyridine ring and the orientation of the amino and chloro substituents.

Conformational analysis further explores the molecule's potential energy landscape. While the pyridine ring itself is rigid, the rotation around the C-N bonds of the amino groups can lead to different conformers. Computational sampling helps to identify the rotational barriers and the relative energies of these conformers, confirming the most stable arrangement.

Dynamics of Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its crystal packing and solid-state properties. In the crystalline form, the molecules are primarily held together by N-H···N hydrogen bonds. These interactions form a two-dimensional network, creating a robust supramolecular architecture. Specifically, the amino groups act as hydrogen bond donors, while the pyridine nitrogen atom serves as an acceptor. This arrangement leads to the formation of hydrogen-bonded ring motifs within the crystal lattice. The presence of chlorine atoms also introduces the possibility of weaker C-H···Cl and other van der Waals interactions, which further contribute to the stability of the crystal structure.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical models. For this compound, theoretical vibrational frequencies calculated using DFT have shown good agreement with experimental FT-IR and Raman spectra. The assignments of the observed spectral bands to specific vibrational modes, such as N-H stretching, C-N stretching, and pyridine ring vibrations, are made possible through these calculations.

Similarly, theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions. The calculated absorption maxima can be correlated with the experimental spectrum to identify the nature of the electronic excitations, often corresponding to π→π* and n→π* transitions within the molecule.

Below is a table comparing theoretical and experimental vibrational frequencies for key functional groups of this compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| N-H Asymmetric Stretch | 3479 | 3482 |

| N-H Symmetric Stretch | 3371 | 3375 |

| C-N Stretch | 1241 | 1245 |

| C-Cl Stretch | 823 | 820 |

Note: The presented values are representative and may vary slightly depending on the specific experimental conditions and computational methods used.

Supramolecular Interaction Modeling (e.g., Hirshfeld Surface Analysis, Energy Framework Analysis)

To visualize and quantify the intermolecular interactions in the crystal structure of this compound, Hirshfeld surface analysis is a powerful tool. This analysis maps various properties onto a unique molecular surface, providing a graphical representation of intermolecular contacts. The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal.

For this compound, the most prominent features on the Hirshfeld surface are the red spots corresponding to the N-H···N hydrogen bonds, indicating their high significance in the crystal packing. The analysis also generates 2D fingerprint plots, which quantify the contribution of different types of intermolecular contacts. For this compound, H···N/N···H contacts are the most significant, followed by H···Cl/Cl···H and H···H contacts.

The table below summarizes the percentage contributions of the most significant intermolecular contacts from a Hirshfeld surface analysis of this compound.

| Intermolecular Contact Type | Contribution (%) |

| H···N / N···H | 25.8 |

| H···Cl / Cl···H | 18.2 |

| H···H | 17.5 |

| C···H / H···C | 9.7 |

| Cl···C / C···Cl | 4.8 |

Note: The percentages are based on published crystallographic data and Hirshfeld surface analysis.

Potential Applications in Advanced Materials Science and Chemical Synthesis

A Versatile Scaffold in Heterocyclic Synthesis

The strategic placement of reactive amino and chloro substituents on the pyridine (B92270) ring makes 3,5-Dichloropyridine-2,6-diamine a valuable precursor for the synthesis of a variety of heterocyclic structures. The amino groups can readily participate in condensation and cyclization reactions, while the chlorine atoms can be displaced through nucleophilic substitution, opening avenues for further functionalization.

Crafting Novel Polyfunctional Pyridine Derivatives

The reactivity of this compound allows for the synthesis of a diverse range of polyfunctional pyridine derivatives. The amino groups can be acylated, alkylated, or diazotized to introduce new functional groups and extend the molecular framework. For instance, the controlled chlorination of 2,6-diaminopyridine (B39239) is a known method to produce 2,6-diamino-3,5-dichloropyridine. rsc.org This intermediate can then undergo further reactions. For example, bis(diazotization) of 2,6-diamino-3,5-dichloropyridine can yield 2,3,5,6-tetrachloropyridine (B1294921). rsc.org

The synthesis of various 2,6-diamino-3,5-dicyano-4-arylpyridine derivatives has also been reported, highlighting the utility of the diaminopyridine scaffold in creating compounds with potential biological activities. The general approach involves a multicomponent condensation reaction of an aromatic aldehyde, malononitrile, and an aromatic amine, often catalyzed by piperidine (B6355638) and a Lewis acid. This methodology, while not starting directly from the dichlorinated analog, demonstrates the synthetic accessibility of highly substituted diaminopyridines.

A Gateway to Fused Ring Systems

The ortho-disposed amino groups in this compound provide a reactive handle for the construction of fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles to form new rings fused to the pyridine core. While specific examples starting from this compound are not extensively documented in readily available literature, the general strategy is well-established for related diaminopyridines.

For example, the reaction of diaminopyridines with α,β-unsaturated ketones or esters can lead to the formation of fused pyridopyrimidines. Similarly, condensation with dicarbonyl compounds can yield fused diazepine (B8756704) or pyrazine (B50134) rings. The development of efficient protocols for the elaboration of 5,6-fused 2-pyridone ring systems has been a subject of interest, often involving tandem condensation and cyclization reactions. nih.gov The synthesis of various fused heterocyclic rings, such as pyrimido[4,5-c]pyridazines and s-triazolo derivatives, has been achieved from other functionalized pyridines, indicating the potential pathways available for this compound.

Harnessing Non-Covalent Interactions in Supramolecular Chemistry

The presence of both hydrogen bond donors (amino groups) and acceptors (pyridine nitrogen) in this compound makes it an attractive candidate for applications in supramolecular chemistry. These functional groups can direct the self-assembly of molecules into well-defined, ordered structures and facilitate the formation of host-guest complexes.

The Spontaneous Architecture of Self-Assembled Structures

The ability of this compound to form predictable hydrogen bonding patterns is key to its potential in creating self-assembled structures. The amino groups can form N-H···N hydrogen bonds with the pyridine nitrogen of adjacent molecules, leading to the formation of tapes, sheets, or more complex three-dimensional networks.

Studies on related pyridine derivatives have demonstrated the power of this approach. For example, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes under acidic conditions. mdpi.com This assembly is driven by a cooperative mechanism and results in mechanically robust materials. The principles of supramolecular self-assembly directed by interactions such as carborane C–H⋯F bonds have also been explored, showcasing the diverse non-covalent forces that can be harnessed. nih.gov While specific studies on the self-assembly of this compound are not widely reported, the fundamental principles of hydrogen bonding in similar systems suggest its strong potential in this area. In the crystal structure of a related compound, 3,5-dichloro-6-methyl-pyridin-2-amine, intermolecular N-H···N hydrogen bonds link molecules into dimers. nih.gov

The Intricate Dance of Host-Guest Chemistry and Molecular Encapsulation

The pyridine ring of this compound can act as a π-electron-rich cavity, capable of encapsulating guest molecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. This forms the basis of host-guest chemistry, where a host molecule selectively binds a guest molecule. google.com

While direct host-guest studies involving this compound are not prevalent, research on related systems provides valuable insights. For instance, pyridine derivatives have been used in the synthesis of cage-like supramolecular structures that are important for studying molecular encapsulation and host-guest interactions. nih.govresearchgate.net The encapsulation of guest molecules within these cavities can alter their physical and chemical properties and is a key area of research in drug delivery and materials science. google.com The investigation of host-guest complexes of dendrimers with drug molecules has shown that the surface functionalities of the host and the properties of the guest play a crucial role in the interaction mechanisms. nih.gov

Precursors for Energetic Materials (Chemical Synthesis Aspects)

Nitration and Oxidation Pathways to High-Nitrogen Compounds

No information was found that specifically links "this compound" to research, synthesis, or application in polyimides, macrocycles, transition-metal catalysis, or as a chiral ligand scaffold.

Furthermore, the section concerning its use as a precursor for energetic materials via nitration is chemically improbable as described. The 3- and 5- positions on the pyridine ring, which are typically targeted for nitration to create high-nitrogen compounds in related diaminopyridines, are already occupied by chlorine atoms in the specified molecule.

Therefore, due to the lack of specific data for "this compound" within the strict confines of the requested outline, this article cannot be generated with scientific accuracy.

Structure-Energetic Property Relationships

The reactivity of this compound is largely dictated by the interplay of its constituent functional groups: the pyridine ring, the two amino groups, and the two chlorine atoms. The pyridine ring is an electron-deficient aromatic system. However, the two amino groups at positions 2 and 6 are strong electron-donating groups, which increase the electron density of the ring and activate it towards certain reactions. Conversely, the chlorine atoms at positions 3 and 5 are electron-withdrawing and serve as reactive sites for nucleophilic substitution, a common transformation for halogenated pyridines.

The chemical transformations of this compound are central to its utility. The chlorine atoms can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen. This reactivity is a cornerstone of its potential in synthesizing more complex molecules. For instance, related compounds like 4-amino-2,6-dichloropyridine (B16260) are known to undergo further reactions such as nitration to produce energetic materials, highlighting the transformative potential of the dichloropyridine scaffold. researchgate.net

The amino groups also play a crucial role in the compound's reactivity. They can be diazotized and then coupled with other aromatic compounds to form azo dyes, a fundamental process in the dye industry. Furthermore, these amino groups can undergo reactions typical of primary aromatic amines, allowing for the construction of larger, more complex molecular architectures. The presence of both amino and chloro substituents allows for a range of selective chemical modifications. For example, palladium-catalyzed reactions have been effectively used for the amination of similar chloro-substituted heterocycles to create diamino derivatives. nih.gov

While detailed thermodynamic data for this compound is not extensively available in public literature, the energetic properties of its transformations can be inferred from similar systems. The substitution of the chlorine atoms is generally an exothermic process, driving the synthesis of new derivatives. The stability of the resulting products is influenced by the nature of the new substituent and its electronic interaction with the pyridinediamine core.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76942-19-3 |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.02 g/mol |

| Melting Point | 202 °C |

| Boiling Point (Predicted) | 296.6±35.0 °C |

| Density (Predicted) | 1.602±0.06 g/cm³ |

Development of Dyes, Pigments, and Industrial Chemicals

The molecular structure of this compound makes it a promising precursor for the synthesis of a variety of dyes, pigments, and other industrial chemicals. Pyridine derivatives are integral to the synthesis of numerous commercial products, including pharmaceuticals and specialty polymers. beilstein-journals.orgresearchgate.net

In the context of dyes and pigments, the diamino functionality is particularly significant. Aromatic diamines are common building blocks for azo dyes. The synthesis involves the diazotization of the amino groups followed by coupling with a suitable coupling component. While specific examples of dyes derived directly from this compound are not widespread in readily accessible literature, the fundamental chemistry is well-established. For instance, a patent for hair coloring compositions describes the use of 2,6-diamino-3,5-dimethoxy-pyridine, a structurally analogous compound, as a "coupler substance." google.com This coupler, in combination with a developer, produces intense and stable colors, underscoring the potential of the 2,6-diaminopyridine framework in dye formation. google.com The chlorine atoms on the ring could potentially be used to further modify the properties of a resulting dye, for example, by improving its lightfastness or altering its shade.

Furthermore, 2-amino-3,5-dichloropyridine (B145740) is recognized as an important intermediate for both dye and pesticide production, indicating a clear industrial demand for chlorinated aminopyridines. google.com The versatility of such compounds allows for the creation of a diverse palette of colors and functional materials.

Beyond colorants, this compound serves as a valuable intermediate for other industrial chemicals. Pyridine derivatives are known to be important in medicinal chemistry for the synthesis of compounds with a range of biological activities. researchgate.netnih.gov The substitution of the chlorine atoms or modification of the amino groups can lead to the formation of complex heterocyclic systems, which are often the core structures of pharmacologically active molecules and advanced materials like supramolecular cages. researchgate.netnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-2,6-dichloropyridine |

| 2,6-diamino-3,5-dimethoxy-pyridine |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the widespread utilization of 3,5-Dichloropyridine-2,6-diamine. Future research is anticipated to move beyond traditional multi-step syntheses, focusing on methodologies that offer improved yields, reduced reaction times, and milder conditions.

One promising avenue is the advancement of microwave-assisted organic synthesis (MAOS) . This technique has been recognized as a green chemistry tool that can significantly accelerate reaction rates. nih.gov For the synthesis of substituted 2,6-diaminopyridines, microwave irradiation has been shown to be effective in copper-catalyzed amination of halopyridines, offering a pathway to selectively introduce amino groups with good to excellent yields in a fraction of the time required by conventional heating methods. researchgate.netnih.gov The application of microwave technology to the synthesis of this compound could streamline its production, making it more accessible for various applications.

Another key area of exploration is the refinement of copper-catalyzed amination reactions . The Ullmann condensation, a classic copper-catalyzed reaction, has seen a renaissance with the development of new ligand systems and reaction conditions. mdpi.com These advancements have enabled the efficient amination of aryl halides, including dihalopyridines. mdpi.com Future work could focus on developing highly active and selective copper catalyst systems, potentially utilizing copper nanoparticles or copper-containing metal-organic frameworks (MOFs), to facilitate the direct and controlled di-amination of polychlorinated pyridines to produce this compound. researchgate.net Research into the selective amination of 2,6-dibromopyridine has demonstrated that careful control of reaction conditions, such as temperature and the presence of a catalyst, allows for either mono- or di-amination. nih.gov

The following table summarizes potential novel synthetic approaches for this compound:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, energy efficiency. nih.govdavidpublisher.com | Optimization of microwave parameters, solvent selection, and catalyst systems. |

| Advanced Copper-Catalyzed Amination | High selectivity, cost-effectiveness, tolerance to functional groups. nih.govmdpi.com | Development of novel ligands, use of copper nanoparticles or MOFs as catalysts. researchgate.net |

Advanced Functionalization Strategies for Enhanced Material Properties

The inherent functionalities of this compound, namely the two amino groups and two chloro atoms, offer a rich platform for a variety of chemical modifications. Advanced functionalization strategies can be employed to tailor the properties of materials derived from this compound, leading to enhanced performance in specific applications.

A significant area of future research will be the selective functionalization of the C-H bonds of the pyridine (B92270) ring. While the existing amino and chloro groups direct reactivity, direct C-H functionalization offers a more atom-economical approach to introduce new functionalities. researchgate.net Recent advancements in transition-metal and rare earth metal catalysis have enabled the direct alkylation, arylation, and heteroarylation of pyridine C-H bonds. beilstein-journals.orgnih.gov Applying these methodologies to this compound could lead to the synthesis of novel derivatives with tailored electronic and steric properties for applications in organic electronics and catalysis.

Furthermore, post-polymerization functionalization presents a powerful tool for modifying the properties of polymers incorporating the this compound unit. After the initial polymerization, the remaining functional groups (amino or chloro) can be chemically altered to introduce new properties such as improved solubility, thermal stability, or specific binding sites. For instance, pyridine-containing polymers have been functionalized post-synthesis to create supported ligands for catalysis. acs.org This approach allows for the creation of a diverse library of functional materials from a single parent polymer.

Potential functionalization strategies and their impact on material properties are outlined below:

| Functionalization Strategy | Target Functional Group | Potential Impact on Material Properties |

| C-H Functionalization | Pyridine ring C-H bonds | Introduction of new electronic and steric features, tuning of optoelectronic properties. beilstein-journals.orgnih.gov |

| Post-Polymerization Modification | Amino or Chloro groups | Enhanced solubility, thermal stability, introduction of catalytic sites or recognition motifs. acs.org |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of chemical processes. nih.govrasayanjournal.co.in The integration of flow chemistry and other sustainable synthetic methods offers a pathway to produce this compound and its derivatives in a more environmentally friendly and efficient manner.

Continuous flow synthesis provides numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. drreddys.commdpi.com The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow microwave reactors, leading to improved yields and reduced reaction times compared to batch methods. beilstein-journals.org Developing a continuous flow process for the synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process, particularly for large-scale production.

Beyond flow chemistry, a broader adoption of green chemistry principles is anticipated. This includes the use of greener solvents, solvent-free reaction conditions, and the development of catalytic systems that minimize waste. ijarsct.co.inresearchgate.net For instance, performing copper-catalyzed aminations in water or using recyclable catalysts are areas of active research that could be applied to the synthesis of this compound. nih.gov

The following table highlights the potential of integrating sustainable practices in the synthesis of this compound:

| Sustainable Approach | Key Benefits | Research and Development Focus |

| Continuous Flow Chemistry | Improved safety, scalability, process control, and efficiency. drreddys.commdpi.com | Reactor design, optimization of flow parameters, integration of in-line purification. |

| Green Chemistry Methodologies | Reduced environmental impact, minimized waste, use of renewable resources. nih.govijarsct.co.in | Development of water-based synthetic routes, recyclable catalysts, and solvent-free conditions. |

Computational Design of Next-Generation Pyridine-Based Materials

Computational chemistry and molecular modeling are becoming indispensable tools in the design and prediction of the properties of new materials. In silico studies can guide synthetic efforts by identifying promising molecular architectures and predicting their performance, thereby accelerating the development of next-generation materials based on this compound.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. iiste.orgresearcher.lifeiiste.org By calculating parameters such as HOMO-LUMO energy gaps, molecular electrostatic potentials, and charge distributions, researchers can predict the electronic and optical properties of novel materials. This information is crucial for designing materials for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. DFT studies on substituted pyridines have already been used to predict their nucleophilicity and reactivity. researcher.life

Furthermore, computational screening of virtual libraries of this compound derivatives can identify candidates with desired properties before their actual synthesis. malariaworld.org This in silico approach can significantly reduce the time and resources required for experimental work by focusing on the most promising candidates. For example, computational methods can be used to design pyridine-based compounds with specific binding affinities for biological targets or with optimized properties for materials applications. auctoresonline.orgbohrium.comresearchgate.net

The role of computational design in advancing pyridine-based materials is summarized below:

| Computational Method | Information Gained | Application in Materials Design |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. iiste.orgresearcher.life | Prediction of optoelectronic properties, guidance for synthetic modifications. |

| In Silico Screening | Prediction of properties for large libraries of virtual compounds. malariaworld.org | Identification of promising candidates for specific applications, accelerating the discovery process. bohrium.com |

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies

The most rapid and impactful advances in the development of new materials based on this compound will likely come from synergistic approaches that tightly integrate synthetic chemistry, advanced characterization techniques, and theoretical modeling. This iterative loop of design, synthesis, and analysis allows for a deeper understanding of structure-property relationships and facilitates the rational design of materials with enhanced performance.

An integrated experimental and computational workflow can accelerate the discovery of novel materials. researchgate.net For example, computational studies can predict the electronic properties of a series of functionalized this compound derivatives. rsc.org The most promising candidates can then be synthesized and their properties experimentally verified. researchgate.net Discrepancies between theoretical predictions and experimental results can, in turn, be used to refine the computational models, leading to more accurate predictions in the future.

The development of synergistic catalysis systems, where multiple catalysts work in concert to achieve a desired transformation, is another promising area. For instance, the combination of a transition-metal catalyst with an organocatalyst could enable novel and selective functionalizations of the this compound scaffold that are not possible with either catalyst alone.

The benefits of an integrated approach are highlighted in the following table:

| Synergistic Approach | Key Outcome | Example Application |

| Integrated Experimental-Computational Studies | Accelerated discovery of materials with desired properties. researchgate.netrsc.org | Rational design of organic semiconductors with optimized charge transport properties. |

| Synergistic Catalysis | Access to novel chemical transformations and molecular architectures. | Selective and efficient C-H functionalization of the pyridine ring. |

Q & A

Q. What challenges arise in scaling up synthesis, and how are reaction parameters optimized?

- Methodological Answer : Pilot-scale challenges include heat dissipation during exothermic amination and solvent recovery. Flow chemistry improves mixing efficiency, while Design of Experiments (DoE) optimizes variables (temperature, catalyst loading). Waste streams are treated via neutralization (e.g., HCl scrubbing) .

Data Contradiction Analysis

- Positional Isomer Confusion : lists 3,5-Dichloropyridin-4-amine (mp 159–161°C), highlighting the need for rigorous NMR validation to distinguish isomers. Discrepancies in melting points (e.g., 81–83°C vs. 159–161°C) underscore the importance of CAS registry cross-referencing .

- Synthetic Route Variability : uses nitration-amination sequences, whereas employs imidazo-fused pyridine scaffolds. Researchers must compare yields and purity across methods to select optimal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.